4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine
Overview
Description
4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine is an organic compound with the molecular formula C16H16N2O6S It is characterized by the presence of a nitrophenoxy group, a phenylsulfonyl group, and a morpholine ring
Preparation Methods
The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenol with 4-bromophenylsulfonyl chloride in the presence of a base to form 4-(4-nitrophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions.
Chemical Reactions Analysis
4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Scientific Research Applications
4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. For example, its anthelmintic activity is attributed to its ability to undergo cytochrome P-450 dependent reduction, forming reactive species that interact with DNA and disrupt normal cellular functions in parasites . This mechanism is similar to that of other nitroaromatic compounds.
Comparison with Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine can be compared with other similar compounds, such as:
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure.
Nitrofen: An herbicide with a nitrophenoxy group, known for its carcinogenic and teratogenic properties.
Amoscanate: Another anthelmintic drug with a nitrophenoxy structure, used to treat parasitic infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c19-18(20)13-1-3-14(4-2-13)24-15-5-7-16(8-6-15)25(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGYQZVJVNFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332880 | |
Record name | 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725617 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
297743-47-6 | |
Record name | 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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